molecular formula C7H12N2O B3003249 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 34091-34-4

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B3003249
CAS No.: 34091-34-4
M. Wt: 140.186
InChI Key: VUFBCWUJICCKDU-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol and its derivatives have been explored for their antifungal properties. For instance, new isoxazoles and dihydroisoxazoles derivatives, involving 1-(1H-imidazol-1-yl)propan-2-ols, were synthesized and evaluated for antifungal activity against various strains like Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007). Similarly, another study explored novel ether-linked derivatives of ornidazole, including 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol, for their antimicrobial and antileukemic activities (Şenkardeş et al., 2020).

Solubility and Physical Properties

The solubility of imidazoles, including 2-methyl-1H-imidazole, in alcohols such as propan-2-ol, was studied to understand the solid−liquid equilibrium and the intermolecular solute−solvent interactions (D. and Kozłowska et al., 2002).

Anticancer Properties

Certain imidazole derivatives, including 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, have been synthesized and evaluated for their in vitro anticancer activity, indicating their potential as anticancer agents (Rashid et al., 2012).

Enantiomeric Synthesis and Biological Evaluation

Enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids, involving (+)-1-(1H-imidazol-1-yl)propan-2-ol, were synthesized and tested against a range of microorganisms, highlighting their potential in biological applications (Borowiecki et al., 2013).

Synthesis and Application in Chemistry

The compound has been used in the synthesis of various chemical structures, such as substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols, demonstrating its versatility in chemical synthesis (Os'kina and Tikhonov, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for “1-(2-methyl-1H-imidazol-1-yl)propan-2-ol” and similar compounds could involve further exploration of their therapeutic potential. Imidazole derivatives are known for their broad range of biological activities and are important synthons in the development of new drugs . Therefore, they could play a significant role in overcoming public health problems due to antimicrobial resistance .

Properties

IUPAC Name

1-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFBCWUJICCKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methylimidazole (1 mol) and methanol as a solvent were charged into a stirring-type autoclave, and propylene oxide (1 mol) was reacted therewith at a reaction temperature of 80° C. to 140° C. Thereafter, by purification through distillation, 1-(2-hydroxypropyl)-2-methylimidazole was obtained.
Quantity
1 mol
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reactant
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1 mol
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reactant
Reaction Step One
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0 (± 1) mol
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